molecular formula C21H19BrClNO B4879921 2-(benzylamino)-1-(4-bromophenyl)-1-(4-chlorophenyl)ethanol

2-(benzylamino)-1-(4-bromophenyl)-1-(4-chlorophenyl)ethanol

Cat. No. B4879921
M. Wt: 416.7 g/mol
InChI Key: XKRGYUUPZIRYLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzylamino)-1-(4-bromophenyl)-1-(4-chlorophenyl)ethanol is a chemical compound that belongs to the family of β-adrenergic receptor antagonists. It is commonly used in scientific research to study the mechanism of action and physiological effects of β-adrenergic receptors.

Mechanism of Action

2-(benzylamino)-1-(4-bromophenyl)-1-(4-chlorophenyl)ethanol acts as a β-adrenergic receptor antagonist. It binds to the β1 and β2 adrenergic receptors and blocks the action of epinephrine and norepinephrine. This results in a decrease in heart rate and blood pressure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(benzylamino)-1-(4-bromophenyl)-1-(4-chlorophenyl)ethanol include a decrease in heart rate and blood pressure. It also has a negative inotropic effect, meaning it decreases the force of contraction of the heart muscle. The compound has been shown to have a high selectivity for β1 and β2 adrenergic receptors, making it a useful tool in the study of these receptors.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(benzylamino)-1-(4-bromophenyl)-1-(4-chlorophenyl)ethanol in lab experiments include its high selectivity for β1 and β2 adrenergic receptors, making it a useful tool in the study of these receptors. It also has a well-established synthesis method, making it readily available for research purposes. The limitations include its potential toxicity and the need for careful handling and disposal.

Future Directions

For the study of 2-(benzylamino)-1-(4-bromophenyl)-1-(4-chlorophenyl)ethanol include the development of new drugs that target β-adrenergic receptors. The compound can also be used in the study of other physiological processes that are regulated by these receptors, such as metabolic rate and thermogenesis. Additionally, the compound can be used in the study of the role of β-adrenergic receptors in various diseases, such as heart failure and asthma.

Scientific Research Applications

2-(benzylamino)-1-(4-bromophenyl)-1-(4-chlorophenyl)ethanol is commonly used in scientific research to study the mechanism of action and physiological effects of β-adrenergic receptors. It is also used in the development of new drugs that target these receptors. The compound has been shown to have a high affinity for β1 and β2 adrenergic receptors, making it a useful tool in the study of these receptors.

properties

IUPAC Name

2-(benzylamino)-1-(4-bromophenyl)-1-(4-chlorophenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrClNO/c22-19-10-6-17(7-11-19)21(25,18-8-12-20(23)13-9-18)15-24-14-16-4-2-1-3-5-16/h1-13,24-25H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKRGYUUPZIRYLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzylamino)-1-(4-bromophenyl)-1-(4-chlorophenyl)ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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